(R)-(+)-NBD-Pro-COCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Enantiomeric Excess (ee) Determination of Amino Acids

(R)-(+)-NBD-Pro-COCl is a valuable reagent for determining the enantiomeric excess (ee) of amino acids, which refers to the purity of a chiral molecule containing both left-handed (L) and right-handed (R) enantiomers. This technique is crucial in various research fields, including:

- Drug discovery and development: Enantiomers can exhibit different pharmacological activities, and determining the ee of drug candidates is essential for ensuring their efficacy and safety.

- Protein and enzyme research: Understanding the chirality of amino acids is crucial for studying protein folding, enzyme function, and protein-protein interactions.

The reaction of (R)-(+)-NBD-Pro-COCl with amino acids forms fluorescent derivatives. The ratio of the fluorescence intensities of the two diastereomers formed (one from the L-amino acid and one from the D-amino acid) is directly proportional to the ee of the amino acid mixture.

Labeling of Biomolecules

(R)-(+)-NBD-Pro-COCl can be used to covalently label various biomolecules, including proteins, peptides, and carbohydrates, with a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazole) tag. This labeling technique allows researchers to:

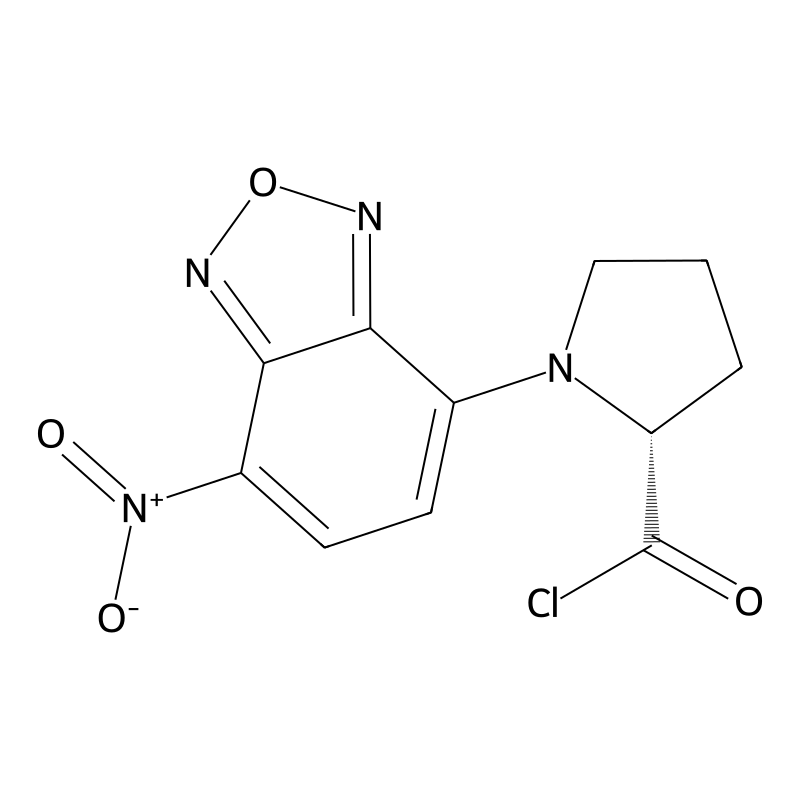

(R)-(+)-NBD-Pro-COCl, also known as (R)-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl) is a synthetic compound with the molecular formula C₁₁H₉ClN₄O₄. It features a unique structure characterized by a nitro group and a chloroformyl-pyrrolidine moiety. This compound is primarily used in organic synthesis, particularly in reactions involving the formation of carbon-nitrogen bonds and as an intermediate in various chemical transformations .

- Acylation Reactions: It acts as an acylating agent, introducing acyl groups into substrates.

- Nucleophilic Substitution: The chloroformyl group can undergo nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds.

- Coupling Reactions: It is utilized in coupling reactions, particularly in the synthesis of complex organic molecules .

Several methods have been developed for synthesizing (R)-(+)-NBD-Pro-COCl:

- Direct Acylation: The compound can be synthesized through the acylation of (R)-(+)-4-Nitro-7-(2-amino-pyrrolidin-1-yl) using chloroformic acid derivatives.

- Reflux Method: A reflux method involving the reaction of starting materials under controlled temperatures can yield the desired product efficiently.

- One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the process and reduce the number of steps required .

Uniqueness of (R)-(+)-NBD-Pro-COCl

(R)-(+)-NBD-Pro-COCl stands out due to its unique combination of a nitro group and a chloroformyl moiety, which enhances its reactivity compared to other compounds. Its specific stereochemistry also contributes to its distinct biological activity profile, making it a valuable compound for targeted research and applications in medicinal chemistry .

Studies on (R)-(+)-NBD-Pro-COCl have focused on its interactions with biological targets:

- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes, affecting metabolic pathways.

- Protein Binding: Investigations into its binding affinity with proteins suggest potential implications for drug design and delivery systems .